molecular formula C22H30O4 B1258334 Bendigole A

Bendigole A

Cat. No. B1258334
M. Wt: 358.5 g/mol
InChI Key: GOJFQAWHNZEBKB-CAGQNJOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bendigole A is a natural product found in Gordonia australis with data available.

Scientific Research Applications

Discovery and Characteristics of Bendigole A

Bendigoles A~C were first discovered as secondary metabolites isolated from Gordonia australis Acta 2299, an actinomycete genus. Bendigole A, along with B and C, were identified as new steroids through high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) experiments. Notably, Bendigole C has shown binding affinity to the human progesterone and androgen receptor, while Bendigoles A and C displayed moderate and weak androgenic activities, respectively, in in vitro transactivation studies. These findings suggest potential biomedical applications of Bendigole A in hormone-related research and therapies (Schneider et al., 2008).

Bioactive Properties and Applications

Bendigoles D-F, closely related to Bendigole A, were isolated from the marine sponge-derived bacterium Actinomadura sp. SBMs009. These compounds were identified through a high-content screening process for NF-κB and glucocorticoid receptor (GR) activity, as well as cytotoxicity assays. Among these, Bendigole D exhibited notable cytotoxicity against L929 cell lines and was a potent inhibitor of GR translocation. Bendigole F emerged as an effective inhibitor of NF-κB nuclear translocation. These findings highlight the potential of Bendigole A and its derivatives in developing treatments for diseases involving these pathways, particularly in cancer and inflammation research (Simmons et al., 2011).

properties

Product Name

Bendigole A

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(2S)-2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12-,15-,16+,17-,18-,19-,21-,22+/m0/s1

InChI Key

GOJFQAWHNZEBKB-CAGQNJOQSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O

Canonical SMILES

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O

synonyms

bendigole A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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